methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with a halogenated acyl compound under basic conditions.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functionalities, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the ester and amide groups.
Substitution: Substituted esters and amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its structural features allow it to interact with specific enzymes and receptors, making it a potential lead compound for the development of new drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure also makes it a valuable intermediate in the synthesis of other high-value chemicals.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The indole moiety can interact with aromatic amino acids in proteins, while the thiazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
- Methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-oxazole-4-carboxylate
- Methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-imidazole-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its combination of indole, thiazole, and ester functionalities. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds. For example, the thiazole ring offers different electronic properties compared to oxazole or imidazole rings, which can lead to different reactivity and biological activity.
Biological Activity
Methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates an indole moiety with a thiazole ring, along with acetyl and carboxylate functional groups. Its molecular formula is C17H17N3O3S, with a molecular weight of approximately 343.4 g/mol . The unique combination of these structural elements contributes to its biological activity.
Biological Activities
1. Antimicrobial Activity
this compound has shown promising antimicrobial properties. Studies indicate its effectiveness against various microbial strains, suggesting potential applications in treating infections . The mechanism may involve disruption of microbial cell membranes through the thiazole ring's interaction with lipid components.
2. Anticancer Properties
Research highlights the compound's anticancer potential, particularly through mechanisms such as:
- Inhibition of Tubulin Polymerization : This action leads to cell cycle arrest in cancer cells, preventing their proliferation .
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, enhancing its therapeutic efficacy .
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Indole Moiety : This component can interact with various enzymes and receptors involved in cancer progression and microbial resistance.
- Thiazole Ring : It may facilitate the disruption of cellular structures in pathogens and cancer cells, enhancing the compound's overall effectiveness .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
Indomethacin | Indole derivative with carboxylic acid | Strong anti-inflammatory properties |
Thiazolidinedione | Thiazole ring with different substituents | Primarily used for diabetes treatment |
Methyl 2-amino-5-methylthiazole | Thiazole ring with amino group | Simpler structure, less functional diversity |
This comparison highlights the unique aspects of this compound that contribute to its distinct biological activities.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(1-methylindol-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H17N3O3S/c1-10-15(16(22)23-3)19-17(24-10)18-14(21)8-11-9-20(2)13-7-5-4-6-12(11)13/h4-7,9H,8H2,1-3H3,(H,18,19,21) |
InChI Key |
LCFLRCFKZVJDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
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